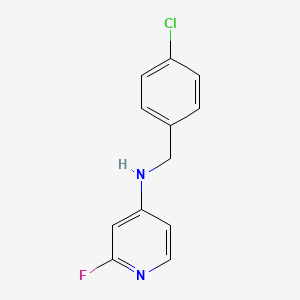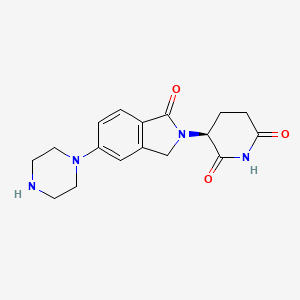![molecular formula C13H21N3O B13351859 3-([1,4'-Bipiperidin]-1'-yl)-3-oxopropanenitrile](/img/structure/B13351859.png)
3-([1,4'-Bipiperidin]-1'-yl)-3-oxopropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-([1,4’-Bipiperidin]-1’-yl)-3-oxopropanenitrile is a chemical compound with a unique structure that includes a bipiperidine moiety and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,4’-Bipiperidin]-1’-yl)-3-oxopropanenitrile typically involves the reaction of 1,4’-bipiperidine with a suitable nitrile precursor under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the bipiperidine, followed by the addition of a nitrile compound to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of 3-([1,4’-Bipiperidin]-1’-yl)-3-oxopropanenitrile may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-([1,4’-Bipiperidin]-1’-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride.
Substitution: The bipiperidine moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted bipiperidine derivatives.
Aplicaciones Científicas De Investigación
3-([1,4’-Bipiperidin]-1’-yl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-([1,4’-Bipiperidin]-1’-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The bipiperidine moiety can interact with receptors or enzymes, modulating their activity. The nitrile group can also participate in binding interactions, contributing to the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1,4’-Bipiperidin-3-ol: A related compound with a hydroxyl group instead of a nitrile group.
3-([1,4’-Bipiperidin]-1’-ylmethyl)-7-bromo-N-(1-phenylcyclopropyl)-2-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide: A more complex derivative with additional functional groups.
Uniqueness
3-([1,4’-Bipiperidin]-1’-yl)-3-oxopropanenitrile is unique due to its specific combination of a bipiperidine moiety and a nitrile group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H21N3O |
|---|---|
Peso molecular |
235.33 g/mol |
Nombre IUPAC |
3-oxo-3-(4-piperidin-1-ylpiperidin-1-yl)propanenitrile |
InChI |
InChI=1S/C13H21N3O/c14-7-4-13(17)16-10-5-12(6-11-16)15-8-2-1-3-9-15/h12H,1-6,8-11H2 |
Clave InChI |
VVJTWALQYXKNHC-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2CCN(CC2)C(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(Ethylsulfanyl)methyl]-6-(naphthalen-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351804.png)
![(Z)-1-(4-hexoxyphenyl)-N-[(Z)-(4-hexoxyphenyl)methylideneamino]methanimine](/img/structure/B13351806.png)








